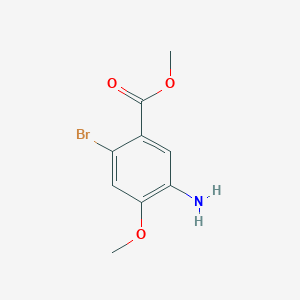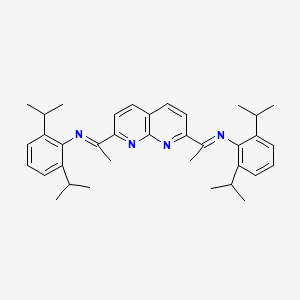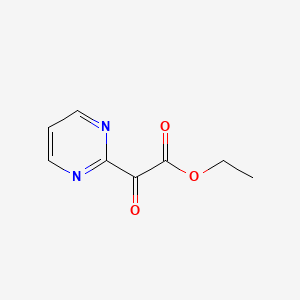
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate is an organic compound with the molecular formula C9H9NO3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 2-aminopyrimidine under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the alcohol derivative.
Substitution: The products vary depending on the substituent introduced.
Applications De Recherche Scientifique
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-oxo-2-(pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl 2-oxo-2-(pyrimidin-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-oxo-2-(pyridin-2-yl)acetate: This compound has a pyridine ring instead of a pyrimidine ring, which can lead to different chemical and biological properties.
Ethyl 2-oxo-2-(quinolin-2-yl)acetate: This compound contains a quinoline ring, which may impart unique pharmacological activities.
Uniqueness: this compound is unique due to its specific structure, which combines the properties of an ester and a pyrimidine ring. This combination allows for diverse chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-pyrimidin-2-ylacetate |
InChI |
InChI=1S/C8H8N2O3/c1-2-13-8(12)6(11)7-9-4-3-5-10-7/h3-5H,2H2,1H3 |
Clé InChI |
UUKFQRIMIZAUJX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=NC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
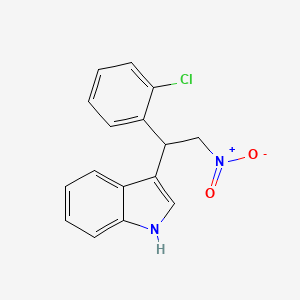

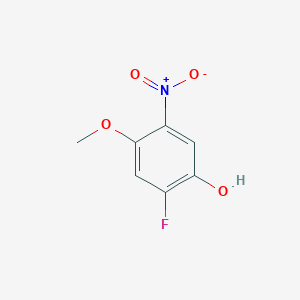
![2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
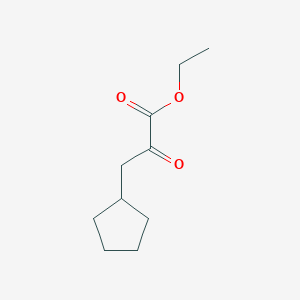

![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate hydrochloride](/img/structure/B12852315.png)
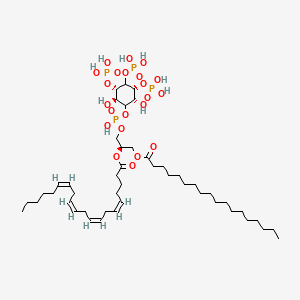
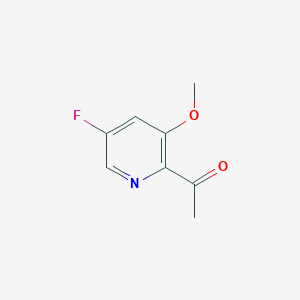
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)

